6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H14Cl2N2O |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-6-4-7-8(10)2-3-12-9(7)11-5-6;;/h4-5,8H,2-3,10H2,1H3;2*1H |
InChI Key |
TYNCOCBZIWFADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)OCCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions have been widely employed for synthesizing 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives due to their operational simplicity and ability to generate molecular complexity in one step.
Conventional MCR Synthesis : Early methods involved refluxing equimolar amounts of starting materials such as arylamines, acetylenedicarboxylates, aromatic aldehydes, and Meldrum acid in ethanol. Yields ranged from 15% to 26%, later improved to 51–70% by modifying substrates and reaction conditions.
Improved MCR Using Acetic Acid : The Suárez group enhanced the MCR efficiency by replacing ethanol with acetic acid as the solvent. The higher boiling point and catalytic effect of acetic acid improved the decarboxylation step, increasing yields significantly.
One-Pot Synthesis with Neutral Conditions : Khazaei and Anary-Abbasinejad developed a one-pot synthesis using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate catalyzed by pyridine under reflux in ethanol, achieving yields between 54% and 68%. Dehghan et al. further optimized this by substituting ammonium acetate with ammonium carbonate and using water as a solvent, which increased yields to 90–96%.
Nonconventional Energy Sources : Microwave (MW), infrared (IR), and ultrasound irradiation have been applied to accelerate MCRs, improving yields and reducing reaction times dramatically. For example, MW irradiation reduced reaction time from hours to minutes and increased yields up to 86%.
Knoevenagel Condensation and Subsequent Cyclization
Knoevenagel Reaction with Pyridoxal Hydrochloride : A synthetic route involves the Knoevenagel condensation of 6-hydroxymethyl-9-methyl-2-aryl-3,5-dihydro-4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidin-4-thione with aromatic aldehydes under reflux with piperidine as a base catalyst. This step forms key intermediates that can be further cyclized or functionalized.
S-Alkylation Derivatives : Following the Knoevenagel condensation, S-alkylation of pyrano-pyridine derivatives with chloroacetamides in methanol-water mixtures at 50°C yields functionalized products after filtration and crystallization.
TiCl4-Mediated Reactions and Cascade Processes
Recyclization of Dihydropyrans : Treatment of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one with 1,3-bis(trimethylsilyl) ethers in the presence of titanium tetrachloride (TiCl4) triggers a cascade involving conjugate addition, ring opening, nucleophilic addition, and dehydration. This process yields 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans, which are related intermediates in pyrano-pyridine synthesis.
Knoevenagel Condensation Followed by Michael Addition : The Knoevenagel products from dihydropyran aldehydes can be converted to pyridine derivatives via Michael addition of ammonia or aromatic amines, facilitating the formation of the pyrano-pyridine core.
Comparative Analysis of Preparation Methods
| Method | Key Reagents & Conditions | Catalyst/Medium | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional MCR | Arylamines, acetylenedicarboxylate, aromatic aldehydes | Ethanol reflux | 15–26 | Simple setup | Low yield |
| Improved MCR with Acetic Acid | Same as above | Acetic acid | 50–70 | Higher boiling point improves yield | Longer reaction time |
| One-Pot Neutral Conditions | Cyanoacetamide, aryl aldehydes, ethyl acetoacetate | Pyridine, ammonium salts | 54–96 | High yield, mild conditions | Requires optimization of solvent |
| Solvent-Free Catalysis | Meldrum’s acid, methyl acetoacetate, benzaldehyde | SiO2-Pr-SO3H | 78–93 | Environmentally friendly, fast | Catalyst preparation needed |
| Nonconventional Energy Sources | Same as MCR reagents | MW, IR, Ultrasound | Up to 86 | Short reaction time, green chemistry | Requires specialized equipment |
| Knoevenagel Condensation | Pyridoxal hydrochloride, aromatic aldehydes | Piperidine base | Moderate | Selective intermediate formation | Multi-step process |
| TiCl4-Mediated Cascade | Dihydropyran derivatives, 1,3-bis(trimethylsilyl) ethers | TiCl4 | Moderate | Cascade reaction, complex structures | Sensitive reagents, side products |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) JNJ16259685 [(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone]
- Core Structure: Similar pyrano ring fused to quinoline (vs. pyridine in the target compound).
- Substituents : A bulky cis-4-methoxycyclohexyl group at position 7 and a ketone at position 3.
- Pharmacology : Acts as a potent group 1 metabotropic glutamate receptor antagonist , highlighting the role of substituents in receptor specificity .
(b) 3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-one
- Core Structure: Pyrano ring fused to pyran (vs. pyridine).
- Synthesis : Derived from Michael additions or aldol condensations of 4-hydroxypyran-2-ones with α,β-unsaturated ketones .
(c) 2,3-Dihydro-7-(4-methylphenyl)furo[2,3-b]thieno[2,3-d]pyridin-4-amine (6b)
Physicochemical and Pharmacological Properties
| Property | Target Compound | JNJ16259685 | Compound 6b |
|---|---|---|---|
| Core Heterocycle | Pyrano[2,3-b]pyridine | Pyrano[2,3-b]quinoline | Furothienopyridine |
| Key Substituents | 6-Methyl, 4-amine (dihydrochloride) | 7-(Methoxycyclohexyl), 3-ketone | 7-(4-Methylphenyl) |
| Solubility | High (dihydrochloride salt) | Moderate (lipophilic groups) | Low (aromatic substituents) |
| Melting Point | Not reported | Not reported | 217–218°C (decomp.) |
| Receptor Activity | Under investigation | mGluR1 antagonist | Not reported |
Pharmacological Implications
- Target Compound: The dihydrochloride salt enhances solubility, making it suitable for intravenous formulations. The methyl group may improve metabolic stability.
- JNJ16259685 : The methoxycyclohexyl group is critical for mGluR1 antagonism, suggesting that bulky substituents at position 7 enhance receptor binding .
- Compound 6b : Aromatic substituents (e.g., 4-methylphenyl) could increase blood-brain barrier penetration but may also elevate toxicity risks .
Biological Activity
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
- Chemical Formula : C9H14Cl2N2O
- Molecular Weight : 237.13 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds within the pyrano[2,3-b]pyridine family exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains and fungi. The biological activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound. It has been documented that similar compounds in this class can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
| Study | Type of Cancer | Mechanism | Results |
|---|---|---|---|
| Breast Cancer | Apoptosis induction via caspase activation | Significant reduction in cell viability | |
| Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Animal studies have demonstrated that it can mitigate neurotoxicity induced by various agents, potentially offering therapeutic benefits in neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
The biological activities of this compound are primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its neuroprotective effects.
- Cell Cycle Interference : Inducing cell cycle arrest is a common mechanism through which these compounds exert anticancer effects.
Case Studies
- Case Study on Anticancer Activity
- A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Neuroprotective Study
- In a model of neurodegeneration induced by oxidative stress, administration of the compound showed significant protection against neuronal death and improved behavioral outcomes in treated animals.
Q & A
Q. What are the established synthetic routes for 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via microwave-assisted inverse electron demand Diels-Alder (IEDDA) reactions, which reduce reaction times and improve regioselectivity. For example, Hajbi et al. (2007) demonstrated that microwave irradiation (100–120°C, 20–30 minutes) efficiently constructs the pyrano[2,3-b]pyridine core with moderate to high yields . Traditional methods, such as Vilsmeier-Haack reactions (DMF-POCl₃ at 0°C followed by heating to 100°C for 20–24 hours), are also viable but may require optimization of stoichiometry and purification steps to mitigate byproducts . Salt formation (e.g., dihydrochloride) typically involves treating the free base with HCl in anhydrous ethanol under inert conditions .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, SHELX software can refine crystal structures using ≥2500 independent reflections (R-factor < 0.05) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 164.20438 for the free base) and isotopic distribution .
- HPLC : Validates purity (>98%) using C18 columns with UV detection at 254 nm, as described for related pyridine derivatives .
Q. What are the optimal storage conditions to ensure compound stability over extended periods?
- Methodological Answer : The dihydrochloride salt should be stored at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Lyophilization or desiccant packs (e.g., silica gel) prevent hygroscopic degradation. Stability studies for analogous compounds suggest a shelf life of >2 years under these conditions .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for constructing the pyrano[2,3-b]pyridine core, and what mechanistic insights support this approach?
- Methodological Answer : Microwave optimization involves tuning solvent polarity (e.g., DMF or acetonitrile) and irradiating at 150–200 W for 10–15 minutes. The IEDDA mechanism proceeds via a concerted transition state, where electron-deficient dienophiles (e.g., nitriles) react with electron-rich dienes (e.g., vinyl ethers). Computational modeling (DFT) supports enhanced orbital overlap under microwave conditions, reducing activation energy by 15–20% compared to thermal methods .
Q. What strategies address discrepancies in crystallographic data versus computational modeling for this compound's conformation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) in crystallography versus gas-phase calculations. To reconcile:
- Perform molecular dynamics simulations (e.g., AMBER or GROMACS) in explicit solvent to model flexibility .
- Compare Hirshfeld surfaces from crystallographic data with electrostatic potential maps from DFT (B3LYP/6-31G* level). For example, hydrogen-bonding angles in the crystal (e.g., 4.4° dihedral deviations) may differ from static computational models .
Q. How does the compound's pharmacokinetic profile inform its application in PET imaging for neurological targets?
- Methodological Answer : The compound’s structural analog, [11C]mG2N001, exhibits high blood-brain barrier permeability (logP = 2.1) and selective binding to mGluR2 (IC₅₀ = 8.3 nM). In vivo PET studies in primates show rapid uptake (Tmax = 10–15 minutes) and clearance (t₁/₂ = 45–60 minutes), validated via radiometabolite correction using HPLC-MS . Dose optimization (63.0–87.3 MBq) balances signal-to-noise ratios while minimizing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
